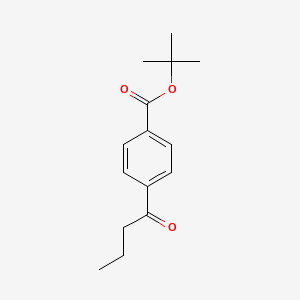

tert-Butyl 4-butanoylbenzoate

Description

tert-Butyl 4-butanoylbenzoate is an ester derivative combining a tert-butyl group with a substituted benzoic acid moiety (4-butanoylbenzoic acid). This compound is structurally characterized by a benzene ring substituted with a butanoyl (C₃H₆CO-) group at the para position and an esterified tert-butyl (-OC(CH₃)₃) group. It is typically used in organic synthesis, pharmaceuticals, or polymer research due to its steric bulk and controlled reactivity.

Properties

CAS No. |

917567-36-3 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

tert-butyl 4-butanoylbenzoate |

InChI |

InChI=1S/C15H20O3/c1-5-6-13(16)11-7-9-12(10-8-11)14(17)18-15(2,3)4/h7-10H,5-6H2,1-4H3 |

InChI Key |

NFQAGWVHTHQTHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to prepare tert-butyl 4-butanoylbenzoate is through the esterification of 4-butanoylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Transesterification: Another method involves the transesterification of methyl 4-butanoylbenzoate with tert-butyl alcohol in the presence of a base catalyst like sodium methoxide. This reaction is usually performed at elevated temperatures to drive the equilibrium towards the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-butanoylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation. These reactions typically require strong acids or halogens as reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of esterification and transesterification reactions.

Biology:

- Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicine:

- Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the formulation of certain types of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 4-butanoylbenzoate involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl Alcohol (t-BuOH)

- Chemical Structure : Tertiary alcohol with a hydroxyl (-OH) group attached to a tert-butyl group.

- Reactivity :

- Toxicity : Acute exposure causes respiratory and dermal irritation; chronic effects are unclear but may include liver damage when combined with alcohol consumption .

- Workplace Controls : OSHA exposure limit: 100 ppm (8-hour TWA); requires NIOSH-approved respirators above 1,000 ppm .

Methyl 4-Butanoylbenzoate

- Structural Difference : Methyl ester instead of tert-butyl.

- Inferred Properties :

- Higher volatility than tert-butyl derivatives due to smaller ester group.

- Likely less steric hindrance, enhancing reactivity in nucleophilic acyl substitutions.

- Safety : Esters generally exhibit lower acute toxicity than alcohols but may hydrolyze to carboxylic acids and alcohols under acidic/basic conditions.

tert-Butyl Acetate

- Functional Group : Acetate ester with tert-butyl group.

- Reactivity : Hydrolyzes slowly in water compared to methyl/ethyl esters due to steric effects.

- Flammability : Similar to tert-butyl alcohol (flammability rating: 3) but with lower vapor pressure, reducing inhalation risks .

Key Research Findings and Data Gaps

Physicochemical Properties

Regulatory and Toxicological Data

- No specific toxicology data for this compound is available.

Research and Industrial Implications

- Synthetic Utility : The tert-butyl group’s steric bulk may slow reaction kinetics in ester hydrolysis or transesterification, making it useful in controlled-release formulations .

- Gaps in Knowledge: Absence of ecotoxicology data for this compound. Limited understanding of its metabolic pathways compared to tert-butyl alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.